molecular formula C23H14Cl2N2O3S2 B4674214 2-{(Z)-1-[5-(2,3-dichlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione

2-{(Z)-1-[5-(2,3-dichlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione

Cat. No.: B4674214
M. Wt: 501.4 g/mol
InChI Key: SVUOXPAGGLFFRP-YVLHZVERSA-N
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Description

2-{(Z)-1-[5-(2,3-dichlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a benzothieno-thiazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-1-[5-(2,3-dichlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl-furan intermediate, followed by the formation of the benzothieno-thiazolo-pyrimidine core through cyclization reactions. The final step involves the introduction of the methylene group to complete the structure. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents are crucial for achieving consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{(Z)-1-[5-(2,3-dichlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-{(Z)-1-[5-(2,3-dichlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{(Z)-1-[5-(2,3-dichlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(Z)-1-[5-(2,3-dichlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(4Z)-4-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-5,16-dithia-2,7-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),6,10(15)-triene-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2N2O3S2/c24-14-6-3-5-12(19(14)25)15-9-8-11(30-15)10-17-21(29)27-22-18(20(28)26-23(27)32-17)13-4-1-2-7-16(13)31-22/h3,5-6,8-10H,1-2,4,7H2/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUOXPAGGLFFRP-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C(=O)C(=CC5=CC=C(O5)C6=C(C(=CC=C6)Cl)Cl)SC4=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N4C(=O)/C(=C/C5=CC=C(O5)C6=C(C(=CC=C6)Cl)Cl)/SC4=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{(Z)-1-[5-(2,3-dichlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione
Reactant of Route 2
2-{(Z)-1-[5-(2,3-dichlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione
Reactant of Route 3
Reactant of Route 3
2-{(Z)-1-[5-(2,3-dichlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione
Reactant of Route 4
2-{(Z)-1-[5-(2,3-dichlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione
Reactant of Route 5
2-{(Z)-1-[5-(2,3-dichlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione
Reactant of Route 6
2-{(Z)-1-[5-(2,3-dichlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione

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